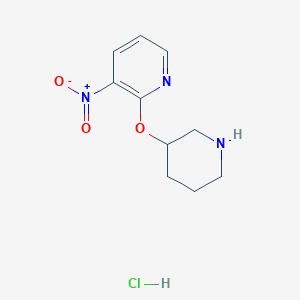
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
Descripción general
Descripción
“2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride” is a chemical compound with the empirical formula C13H21ClN2. It has a molecular weight of 240.77 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of the molecule isCl.NCCN1CCCC (C1)c2ccccc2 . This indicates that the molecule contains a phenyl group attached to a piperidine ring, which is further connected to an ethanamine group with a chloride ion. Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the resources I have access to.Aplicaciones Científicas De Investigación
Overview
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a compound that can be associated with the broader family of phenylpiperazine derivatives. Research in this domain spans various applications, primarily in the field of medicinal chemistry and environmental science. This review focuses on highlighting the scientific research applications of this compound, excluding any discussions on drug use, dosage, or side effects, adhering to the provided requirements.
Medicinal Chemistry Applications
Phenylpiperazine derivatives, including 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride, have shown considerable versatility in medicinal chemistry, leading to the development of new therapeutic agents. A significant body of research has emphasized the utility of the phenylpiperazine scaffold in designing drugs for treating central nervous system (CNS) disorders, among other conditions. For instance, Maia et al. (2012) review the patent landscape of N-phenylpiperazine derivatives, highlighting their potential beyond CNS applications and suggesting the scaffold's underutilization in developing treatments for a wider array of diseases Maia, Tesch, & Fraga, 2012.
Environmental Science and Bioremediation
In environmental science, the study of phenylpiperazine derivatives extends to their behavior, fate, and impact on ecosystems. For example, research on DDT and its metabolites, which share structural similarities with phenylpiperazine compounds, investigates the persistence of these chemicals in the environment and their potential for bioremediation. Foght et al. (2001) discuss the strategies for bioremediating soils contaminated with DDT, a topic relevant to understanding the environmental fate of similar compounds Foght, April, Biggar, & Aislabie, 2001.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is acutely toxic orally and can cause eye irritation . The precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Similar compounds in the phenylpiperidine class have been associated with central nervous system effects .
Mode of Action
Phenylpiperidines, a related class of compounds, have been associated with various pharmacological effects, including morphine-like activity
Biochemical Pathways
If the compound does indeed interact with opioid receptors as suggested by its structural similarity to other phenylpiperidines , it could potentially affect pain perception and emotional response pathways.
Result of Action
If the compound does interact with opioid receptors, it could potentially induce analgesia, sedation, and other effects typically associated with opioid receptor activation .
Propiedades
IUPAC Name |
2-(3-phenylpiperidin-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJLPEJKZBSNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)


![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)








